Cy7 dise(diso3)
Overview
Description
Cy7 dise(diso3) is a near-infrared heptamethine cyanine dye known for its unique photophysical properties. It is widely used in various scientific fields due to its ability to emit fluorescence in the near-infrared region, making it an excellent candidate for biological imaging and other applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cy7 dise(diso3) typically involves the condensation of indole derivatives with heptamethine linkers. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the cyanine structure.
Industrial Production Methods
Industrial production of Cy7 dise(diso3) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Cy7 dise(diso3) undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to changes in its photophysical properties.
Reduction: Reduction reactions can also alter the dye’s fluorescence characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired modifications .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Cy7 dise(diso3) has a wide range of scientific research applications, including:
Biological Imaging: Its near-infrared fluorescence makes it ideal for in vivo imaging, allowing researchers to visualize biological processes with minimal background interference
Protein Labeling: The dye is used to label proteins for various biochemical assays, enabling the study of protein interactions and functions.
Cancer Research: Cy7 dise(diso3) is employed in targeted cancer therapies, where it helps in the detection and treatment of tumors.
Environmental Monitoring: The dye is used in sensors to detect trace amounts of pollutants in environmental samples.
Mechanism of Action
The mechanism of action of Cy7 dise(diso3) involves its interaction with specific molecular targets, leading to fluorescence emission. The dye’s near-infrared fluorescence is triggered by the absorption of light, followed by the emission of photons at a longer wavelength. This process is facilitated by the dye’s unique molecular structure, which allows for efficient energy transfer and minimal self-quenching .
Comparison with Similar Compounds
Similar Compounds
Cy5 dise(diso3): Another heptamethine cyanine dye with similar photophysical properties but different absorption and emission spectra.
Cy3 dise(diso3): A shorter-wavelength cyanine dye used for applications requiring visible light fluorescence
Uniqueness
Cy7 dise(diso3) stands out due to its near-infrared fluorescence, which provides deeper tissue penetration and reduced background interference compared to shorter-wavelength dyes. This makes it particularly valuable for in vivo imaging and other applications requiring high sensitivity and specificity .
Properties
IUPAC Name |
1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(1E,3E,5E,7Z)-7-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]hepta-1,3,5-trienyl]-3,3-dimethylindol-1-ium-5-sulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H54N4O14S2/c1-46(2)34-30-32(66(58,59)60)20-22-36(34)48(28-14-8-12-18-44(56)64-50-40(52)24-25-41(50)53)38(46)16-10-6-5-7-11-17-39-47(3,4)35-31-33(67(61,62)63)21-23-37(35)49(39)29-15-9-13-19-45(57)65-51-42(54)26-27-43(51)55/h5-7,10-11,16-17,20-23,30-31H,8-9,12-15,18-19,24-29H2,1-4H3,(H-,58,59,60,61,62,63) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIDBSJSIFTEDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H54N4O14S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
963.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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